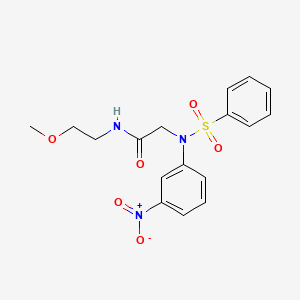
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide, also known as CMPIA, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the family of isoxazole derivatives and has a molecular weight of 295.77 g/mol. CMPIA has been studied extensively for its potential applications in various fields, including pharmacology, biochemistry, and molecular biology.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide involves its interaction with the GPR35 receptor. Upon binding to the receptor, 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide activates downstream signaling pathways, leading to the activation of various cellular processes. The activation of GPR35 by 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been shown to modulate immune function, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide can modulate immune cell function, leading to the suppression of inflammatory responses. Furthermore, 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been shown to have antitumor activity, making it a potential candidate for the development of anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is its potency as a GPR35 agonist. This makes it an ideal tool for studying the role of GPR35 in various physiological processes. However, one of the limitations of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is its low solubility in water, which can make it challenging to use in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. One potential direction is the development of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another potential direction is the study of the role of GPR35 in various physiological processes, including immune function and inflammation. Furthermore, the development of more potent and selective GPR35 agonists could lead to the discovery of new drug targets for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide involves the reaction of 2-chloro-5-methylphenol with sodium hydride to produce the corresponding phenoxide. The phenoxide is then reacted with 5-methyl-3-isoxazolecarboxylic acid chloride to yield 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. The overall yield of this reaction is approximately 60%.
Aplicaciones Científicas De Investigación
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been used extensively in scientific research for its potential applications in various fields. One of the most significant applications of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of transmembrane proteins that play a crucial role in cell signaling pathways. 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been shown to be a potent agonist of the GPR35 receptor, which is involved in the regulation of various physiological processes, including immune function and inflammation.
Propiedades
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-8-3-4-10(14)11(5-8)18-7-13(17)15-12-6-9(2)19-16-12/h3-6H,7H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIJOJDGQHXSCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5168055.png)

![methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate](/img/structure/B5168072.png)
![1-(4-chlorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5168077.png)
![11-(3,4-dichlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5168083.png)
![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5168106.png)


![methyl 4-[({[5-(cinnamoylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B5168131.png)


![N-allyl-N'-[4-(benzyloxy)phenyl]ethanediamide](/img/structure/B5168144.png)
![N-(2-chlorobenzyl)-1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5168157.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(3-isoxazolylmethyl)-N-methylacetamide](/img/structure/B5168163.png)